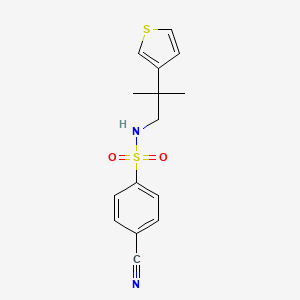

4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene nucleus and a benzenesulfonamide group. The thiophene nucleus is a five-membered heteroaromatic compound containing a sulfur atom . The benzenesulfonamide group is a common feature in many pharmacologically active compounds .Chemical Reactions Analysis

The chemical reactivity of this class of compounds allows them to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Thiophene derivatives, such as the one , have been reported to possess anti-inflammatory properties . They can potentially be used in the development of new drugs to treat conditions associated with inflammation.

Antimicrobial Activity

Some thiophene derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial agents, potentially offering a solution to the growing problem of antibiotic resistance.

Antioxidant Activity

Thiophene derivatives can also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancer Properties

Thiophene derivatives have been found to inhibit certain types of cancer . This makes them a potential candidate for the development of new cancer therapies.

Use in Material Science

Thiophene derivatives are used in material science, particularly in the development of organic semiconductors . They play a prominent role in the advancement of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

Use as Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They can protect metals and other materials from degradation caused by exposure to environmental factors.

Anti-Arrhythmic Properties

Thiophene derivatives have been reported to possess anti-arrhythmic properties . They could potentially be used in the treatment of irregular heartbeats.

Kinase Inhibiting Properties

Thiophene derivatives have been found to inhibit kinases , enzymes that play a key role in the regulation of cellular processes. This could have implications for the treatment of diseases such as cancer, where kinase activity is often dysregulated.

Mécanisme D'action

Mode of Action

, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities. Therefore, it is possible that this compound could affect multiple pathways related to these biological processes.

Result of Action

, it may induce changes in cell signaling, gene expression, and cellular metabolism, leading to alterations in cell function and potentially cell death.

Orientations Futures

Propriétés

IUPAC Name |

4-cyano-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-15(2,13-7-8-20-10-13)11-17-21(18,19)14-5-3-12(9-16)4-6-14/h3-8,10,17H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICBIGCBAKFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)

![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)

![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)